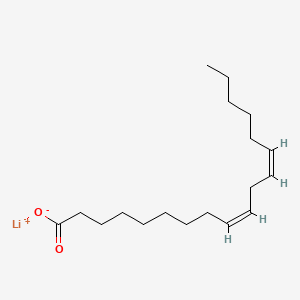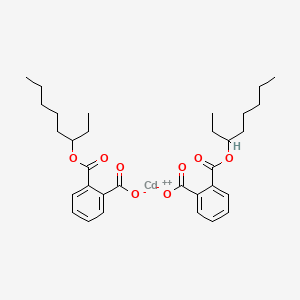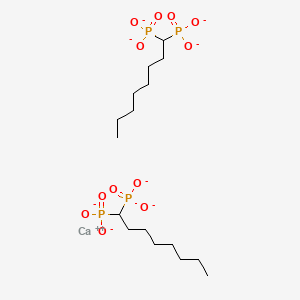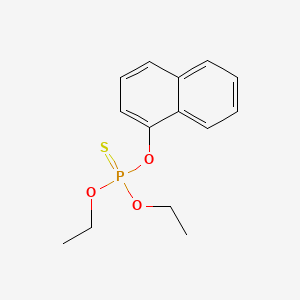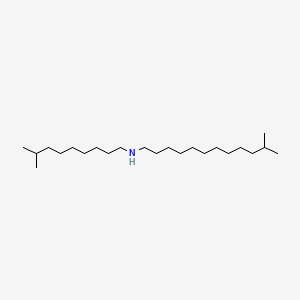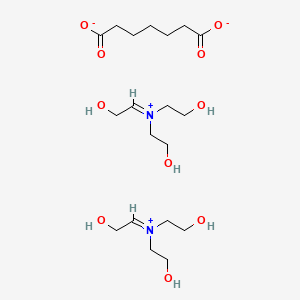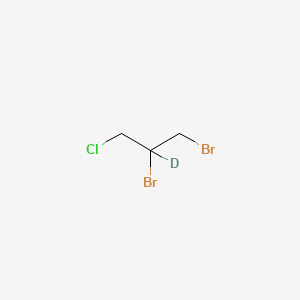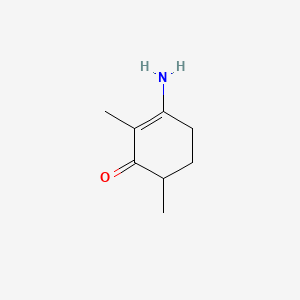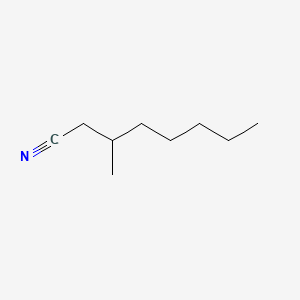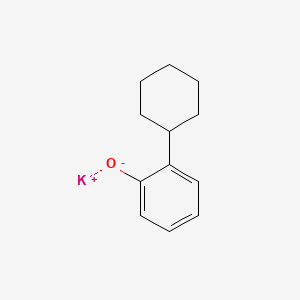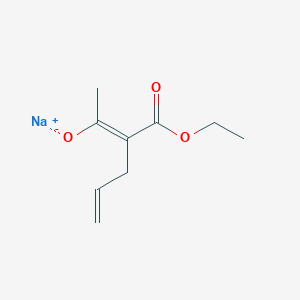
Ethyl 2-acetylpent-4-enoate, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-acetylpent-4-enoate, sodium salt is an organic compound with the molecular formula C9H13O3Na It is a sodium salt derivative of ethyl 2-acetylpent-4-enoate, which is an ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-acetylpent-4-enoate, sodium salt typically involves the reaction of ethyl 2-acetylpent-4-enoate with a sodium base. One common method is to dissolve ethyl 2-acetylpent-4-enoate in an appropriate solvent, such as ethanol, and then add sodium hydroxide or sodium ethoxide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration or evaporation of the solvent .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction. The product is typically purified through crystallization or distillation to achieve the desired purity levels .
化学反応の分析
Types of Reactions
Ethyl 2-acetylpent-4-enoate, sodium salt can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The sodium salt can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, cyanides, or amines can be used under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学的研究の応用
Ethyl 2-acetylpent-4-enoate, sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of ethyl 2-acetylpent-4-enoate, sodium salt involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Ethyl 2-acetylpent-4-enoate: The parent ester compound without the sodium salt.
Sodium ethyl acetoacetate: Another sodium salt of an ester with similar reactivity.
Ethyl acetoacetate: A related ester commonly used in organic synthesis.
Uniqueness
Ethyl 2-acetylpent-4-enoate, sodium salt is unique due to its specific structure, which allows for distinct reactivity and applications compared to its analogs. The presence of the sodium ion enhances its solubility in water and its reactivity in nucleophilic substitution reactions.
特性
CAS番号 |
85392-49-0 |
|---|---|
分子式 |
C9H13O3.Na C9H13NaO3 |
分子量 |
192.19 g/mol |
IUPAC名 |
sodium;(2E)-3-ethoxycarbonylhexa-2,5-dien-2-olate |
InChI |
InChI=1S/C9H14O3.Na/c1-4-6-8(7(3)10)9(11)12-5-2;/h4,10H,1,5-6H2,2-3H3;/q;+1/p-1/b8-7+; |
InChIキー |
MLAALNVRWYJORH-USRGLUTNSA-M |
異性体SMILES |
CCOC(=O)/C(=C(\C)/[O-])/CC=C.[Na+] |
正規SMILES |
CCOC(=O)C(=C(C)[O-])CC=C.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


